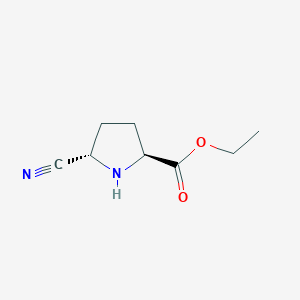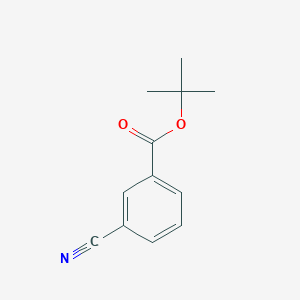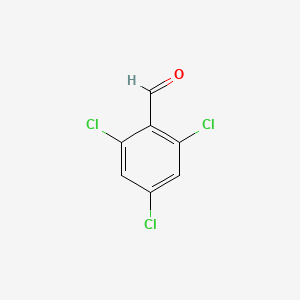
2,4,6-トリクロロベンズアルデヒド
概要
説明
2,4,6-Trichlorobenzaldehyde is an organic compound with the molecular formula C7H3Cl3O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
科学的研究の応用
2,4,6-Trichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-Trichlorobenzaldehyde often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
化学反応の分析
Types of Reactions
2,4,6-Trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-Trichlorobenzoic acid.
Reduction: Reduction reactions can convert it to 2,4,6-Trichlorobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2,4,6-Trichlorobenzoic acid.
Reduction: 2,4,6-Trichlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
作用機序
The mechanism of action of 2,4,6-Trichlorobenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 2,3,6-Trichlorobenzaldehyde
- 2,4-Dichlorobenzaldehyde
- 4-Chlorobenzaldehyde
Comparison
2,4,6-Trichlorobenzaldehyde is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. Compared to 2,3,6-Trichlorobenzaldehyde, it has different steric and electronic effects, leading to variations in reactivity and applications. Similarly, 2,4-Dichlorobenzaldehyde and 4-Chlorobenzaldehyde have fewer chlorine atoms, resulting in different chemical behaviors and uses.
特性
IUPAC Name |
2,4,6-trichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFSYIOOAAYYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415657 | |
| Record name | 2,4,6-trichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24473-00-5 | |
| Record name | 2,4,6-trichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
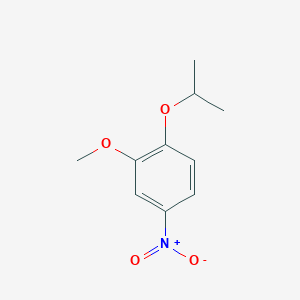
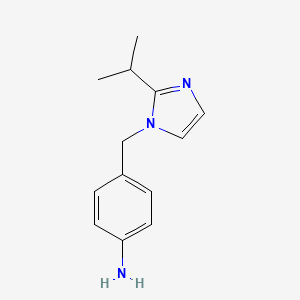
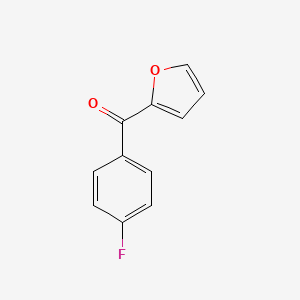

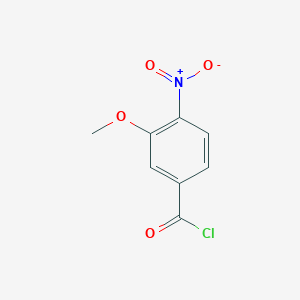
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
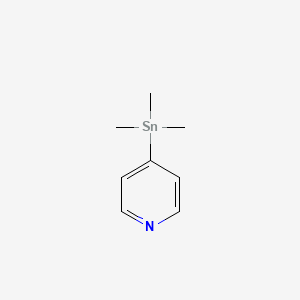
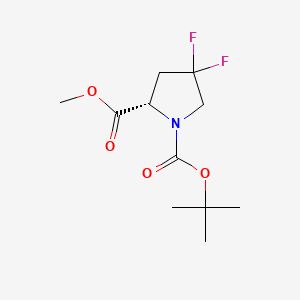
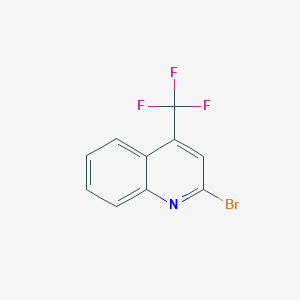
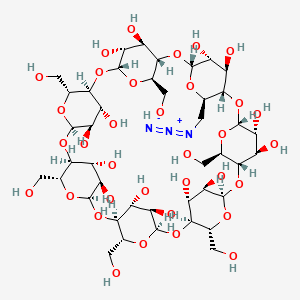
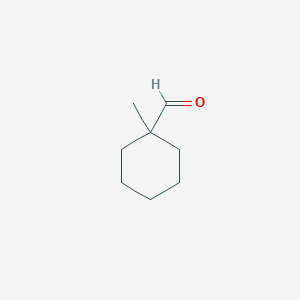
![Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine](/img/structure/B1312213.png)
